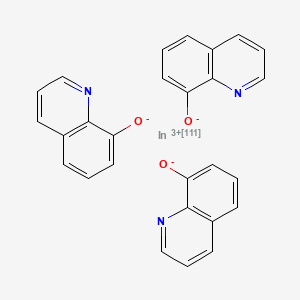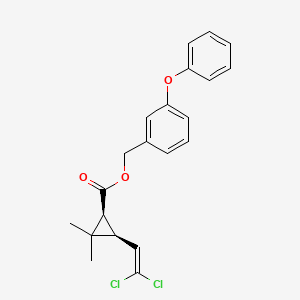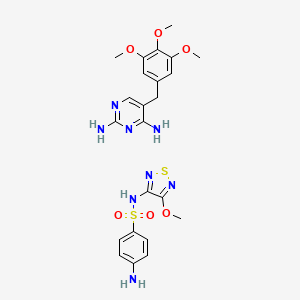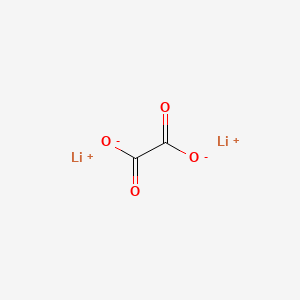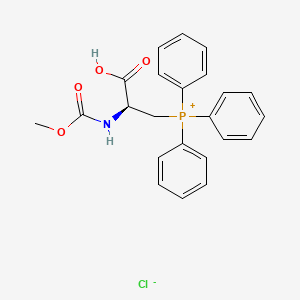
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride is a chemical compound with the molecular formula C23H23ClNO4P It is known for its unique structure, which includes a phosphonium ion and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable carboxylic acid derivative. One common method is the reaction of triphenylphosphine with (S)-2-bromo-2-((methoxycarbonyl)amino)acetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the formation of esters or amides.
Scientific Research Applications
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride involves its interaction with molecular targets such as enzymes and proteins. The phosphonium ion can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with a similar phosphonium ion structure.
Phosphonium salts: Other phosphonium salts with different substituents on the phosphonium ion.
Uniqueness
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride is unique due to the presence of both a carboxylic acid group and a phosphonium ion in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
96854-29-4 |
|---|---|
Molecular Formula |
C23H23ClNO4P |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
[(2S)-2-carboxy-2-(methoxycarbonylamino)ethyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22NO4P.ClH/c1-28-23(27)24-21(22(25)26)17-29(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16,21H,17H2,1H3,(H-,24,25,26,27);1H/t21-;/m1./s1 |
InChI Key |
PKCGEZQHAGLTNU-ZMBIFBSDSA-N |
SMILES |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
Isomeric SMILES |
COC(=O)N[C@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
Canonical SMILES |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
Synonyms |
(2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium (2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium chloride 2-CMETP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




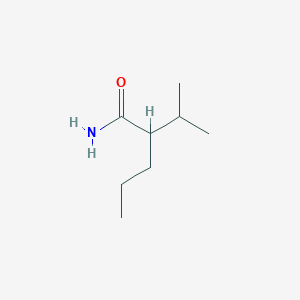
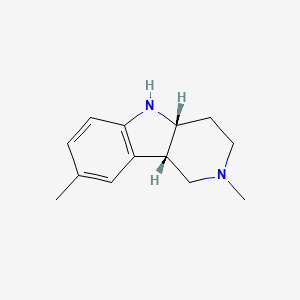
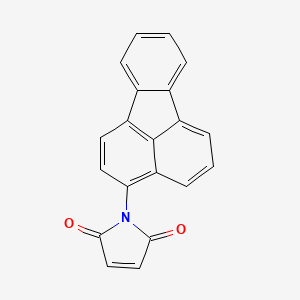

![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)
